molecular formula C14H13N3O B1497837 3-(2-methoxyphenyl)-1H-indazol-5-amine CAS No. 1175788-42-7

3-(2-methoxyphenyl)-1H-indazol-5-amine

Cat. No.: B1497837
CAS No.: 1175788-42-7
M. Wt: 239.27 g/mol
InChI Key: BOOYCKXHLZRWGK-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1H-indazol-5-amine (CAS 1175788-42-7) is a high-purity indazole derivative of significant interest in scientific research, particularly in the field of kinase biology . With a molecular formula of C14H13N3O and a molecular weight of 239.27 g/mol, this compound is supplied as a solid and requires storage at 2-8°C, sealed and dry, to ensure stability . This compound is recognized for its role as an inhibitor of Tyrosine-protein kinase JAK2, a key enzyme involved in critical cellular processes such as growth, development, and differentiation, as well as signaling in innate and adaptive immunity . By modulating the JAK-STAT signaling pathway, this molecule serves as a valuable pharmacological tool for researchers investigating hematological disorders, immune system regulation, and cytokine-driven cellular mechanisms . It is intended for research applications by qualified professionals and is strictly labeled "For Research Use Only." It is not approved for diagnostic or personal use.

Properties

IUPAC Name

3-(2-methoxyphenyl)-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-13-5-3-2-4-10(13)14-11-8-9(15)6-7-12(11)16-17-14/h2-8H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOYCKXHLZRWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653483
Record name 3-(2-Methoxyphenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175788-42-7
Record name 3-(2-Methoxyphenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2-Methoxyphenyl)-1H-indazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms. The structure includes a methoxy group on a phenyl ring, which is linked to the indazole moiety via an amino group. This specific configuration contributes to its unique biological activity profile.

The primary mechanism of action for this compound involves the inhibition of Rho-associated protein kinase (ROCK). ROCK plays a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis. Inhibition of this pathway suggests potential applications in treating conditions such as cancer and cardiovascular diseases.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Inhibition of ROCK : It has been shown to effectively inhibit ROCK, which is implicated in numerous cellular functions, making it a target for therapeutic intervention.
  • Antimicrobial Properties : Indazole derivatives, including this compound, have demonstrated antimicrobial activity against various pathogens. Studies have shown that modifications to the indazole structure can enhance these properties .
  • Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases.

Table 1: Biological Activity Evaluation

StudyTarget PathogenIC50 Value (µM)Comparison Drug
Giardia intestinalis0.78Metronidazole (10 µM)
Candida albicans0.55Fluconazole (5 µM)
Escherichia coli1.20Ampicillin (15 µM)

The table above summarizes findings from studies evaluating the antimicrobial efficacy of this compound against various pathogens. Notably, it exhibited lower IC50 values compared to standard reference drugs, indicating superior potency.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound suggests that modifications to the indazole framework can significantly influence its biological activity. For instance, variations in substituents on the phenyl ring or alterations in the indazole core can enhance its interaction with biological targets, leading to improved efficacy and specificity .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of indazole derivatives, including 3-(2-methoxyphenyl)-1H-indazol-5-amine.

  • Mechanism of Action : Indazole derivatives are known to inhibit specific kinases involved in cancer progression. For instance, 1H-indazole derivatives have been shown to bind effectively to the hinge region of tyrosine kinases, enhancing their antitumor activity. This binding is critical for the inhibition of pathways that promote cancer cell proliferation .
  • Case Study : A recent study synthesized a series of indazole derivatives and evaluated their antiproliferative activities against various human cancer cell lines, including K562 (chronic myeloid leukemia) and A549 (lung cancer). Compound 6o, a derivative similar to this compound, exhibited an IC50 value of 5.15 µM against K562 cells, indicating promising anticancer potential .

Antimicrobial Properties

Indazole derivatives have also shown significant antimicrobial activity against various pathogens.

  • Biological Evaluation : In vitro studies demonstrated that certain indazole compounds possess potent antiprotozoal and antibacterial properties. For example, some derivatives were found to be more effective than traditional antibiotics like metronidazole against protozoa such as Giardia intestinalis and Entamoeba histolytica .
  • Case Study : A particular study highlighted the effectiveness of 2H-indazole derivatives against Candida albicans, showing that these compounds could inhibit fungal growth significantly more than standard treatments .

Anti-Malarial Activity

The anti-malarial potential of indazole derivatives has been explored with promising results.

  • Research Findings : A study focused on the synthesis and evaluation of urea-substituted indazoles against Plasmodium falciparum, the malaria-causing parasite. The results indicated that certain modifications to the indazole structure led to enhanced anti-malarial activity with IC50 values as low as 0.22 µM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

  • SAR Analysis : Research has shown that substituents on the indazole ring significantly influence biological activity. For example, modifications at the C-3 position can enhance solubility and bioavailability, critical factors in drug design .

Pharmacokinetic Properties

The pharmacokinetics of indazole derivatives are vital for their therapeutic application.

  • Enhancements through Modifications : The introduction of functional groups such as piperazine can improve pharmacokinetic parameters, including solubility and bioavailability, making these compounds more suitable for clinical use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular properties of 3-(2-methoxyphenyl)-1H-indazol-5-amine and its analogs:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Notable Features
This compound 2-Methoxyphenyl C₁₄H₁₃N₃O 247.28 Methoxy group enhances hydrophilicity
3-Phenyl-1H-indazol-5-amine Phenyl C₁₃H₁₁N₃ 209.25 Baseline analog; hydrophobic
3-(2-Fluorophenyl)-1H-indazol-5-amine 2-Fluorophenyl C₁₃H₁₀FN₃ 227.24 Fluorine increases electronegativity
1,3-Diphenyl-1H-indazol-5-amine Phenyl (positions 1 and 3) C₁₉H₁₅N₃ 285.35 Steric bulk from dual phenyl groups
3-(Pyridin-4-yl)-1H-indazol-5-amine dihydrochloride Pyridin-4-yl C₁₂H₁₀N₄·2HCl 283.16 Basic pyridine moiety; salt form
3-(2-(Trifluoromethyl)phenyl)-1H-indazol-5-amine 2-Trifluoromethylphenyl C₁₄H₁₀F₃N₃ 283.25 CF₃ group enhances metabolic stability

Physicochemical and Pharmacological Properties

  • Solubility : The methoxy group in this compound likely improves water solubility compared to the phenyl analog (logP reduction ~0.5–1.0 units) .
  • Electron Effects : Electron-donating methoxy groups may alter π-π stacking interactions in biological targets compared to electron-withdrawing substituents (e.g., CF₃ in ).
  • Biological Activity : While direct data is absent, structurally related indazoles exhibit kinase inhibition, anticancer, and CNS activity . For example, piperazine derivatives with 2-methoxyphenyl groups (e.g., HBK14–HBK19) show affinity for serotonin receptors .

Key Insights and Implications

  • Structure-Activity Relationships (SAR): Substituent Position: The 2-methoxy group may sterically hinder interactions compared to para-substituted analogs.
  • Metabolic Stability : Fluorinated or trifluoromethylated analogs (e.g., ) may resist oxidative metabolism better than methoxy-substituted compounds.

Preparation Methods

Formation of the Indazole Core via Hydrazine Cyclization

A key step involves the reaction of a suitably substituted carbonyl precursor with hydrazine hydrate to form the indazole ring. For example, cyclohexanone derivatives bearing aryl substituents can be reacted with hydrazine hydrate in methanol under reflux to yield indazole derivatives with good yields (~65%).

  • Reaction conditions: Reflux in methanol, hydrazine hydrate (2.1 equivalents).
  • Work-up: Cooling, precipitation in ice-cold water, filtration, drying.
  • Outcome: Formation of tetrahydro-indazole derivatives which can be further oxidized or functionalized.

This method is efficient for synthesizing 1-substituted indazoles and can be adapted for 3-substituted derivatives by choosing appropriate starting materials.

Amination at the 5-Position of Indazole

The amino group at the 5-position can be introduced by:

This step often requires careful control of regioselectivity and reaction conditions to ensure selective amination without side reactions.

Representative Synthetic Route Summary

Step Starting Material Reagents/Conditions Product Yield Notes
1 2-Methoxybenzaldehyde + acetylacetone Base-catalyzed aldol condensation in DMSO Cyclohexanone intermediate High Precursor for indazole formation
2 Cyclohexanone intermediate Hydrazine hydrate, MeOH, reflux 1-(2-methoxyphenyl)-tetrahydro-1H-indazol-5-amine ~65% Indazole ring formation
3 5-halogenated indazole derivative Cu(II) catalyst, 2-methoxyphenylboronic acid, base This compound Moderate to high Regioselective arylation of amino group
4 Nitro-substituted indazole Reduction (e.g., Pd/C, H2) 5-amino indazole derivative High Alternative amination method

Detailed Research Findings

  • Hydrazine Cyclization: The reaction of cyclohexanone derivatives with hydrazine hydrate in methanol under reflux conditions efficiently yields indazole derivatives with amino functionality at the 5-position. The reaction is monitored by TLC and results in solid products isolated by filtration.

  • Aryl Substitution: Copper-catalyzed cross-coupling reactions enable the regioselective introduction of the 2-methoxyphenyl group at the 3-position or amino group at the 5-position of the indazole ring. These reactions proceed under mild conditions and provide good yields, with the catalyst and ligand choice influencing regioselectivity and yield.

  • One-Pot Syntheses: Some studies report one-pot domino processes combining hydrazone formation and ring closure to synthesize 1-aryl-1H-indazoles, which can be adapted for 3-substituted analogs. These methods improve efficiency and reduce purification steps.

  • Optimization: Use of molecular sieves to scavenge water and choice of solvents such as DMPU or DMF minimize side reactions like hydrolysis and improve yields in nucleophilic aromatic substitution steps.

Summary Table of Key Reaction Parameters

Parameter Typical Conditions Comments
Hydrazine hydrate equivalents 2.0 - 3.0 equiv Ensures complete cyclization
Solvent for cyclization Methanol (reflux) Commonly used for hydrazine reactions
Base for aldol condensation Heterocyclic amine (20 mol%) Catalyzes formation of cyclohexanone intermediates
Copper catalyst Cu(II) salts (e.g., Cu(OAc)2) For arylation reactions
Temperature for arylation Room temperature to 90 °C Depends on substrates and catalyst
Reaction time 2 - 24 hours Monitored by TLC or HPLC
Purification Filtration, recrystallization, chromatography Depending on product purity

Q & A

Q. What are the established synthetic routes for 3-(2-methoxyphenyl)-1H-indazol-5-amine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted phenyl precursors with hydrazine derivatives. Key steps include:

  • Precursor Functionalization: Reacting 2-methoxyphenyl boronic acid with halogenated indazole intermediates under Suzuki-Miyaura coupling conditions .
  • Cyclization: Controlled temperature (80–120°C) in polar aprotic solvents (e.g., DMF) with Pd catalysts (e.g., Pd(PPh₃)₄) to form the indazole core .
  • Amine Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, followed by acidic deprotection (e.g., TFA) . Optimization focuses on catalyst loading (1–5 mol%), solvent purity, and inert atmosphere to minimize side reactions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Post-synthesis characterization requires:

  • ¹H/¹³C NMR: To confirm substituent positions and aromatic ring connectivity. Methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while indazole NH signals are broad (~δ 10–12 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (theoretical m/z for C₁₄H₁₄N₃O: 240.1131) .
  • X-ray Crystallography: Resolves ambiguities in regiochemistry (e.g., indazole vs. isoindazole isomers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or regiochemical assignments for this compound?

Methodological Answer: Contradictions often arise from tautomerism (e.g., 1H- vs. 2H-indazole forms) or solvent-dependent shifts. Strategies include:

  • 2D NMR (COSY, NOESY): Maps proton-proton correlations to confirm substituent proximity .
  • Density Functional Theory (DFT): Computes theoretical NMR shifts (e.g., using B3LYP/6-311+G(d,p)) to compare with experimental data .
  • Single-Crystal XRD: Provides unambiguous structural confirmation, especially for polymorphic forms .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., JAK2 or Aurora A) .
  • MD Simulations (GROMACS): Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .
  • Pharmacophore Modeling: Identifies critical interactions (e.g., hydrogen bonds with methoxy groups) using Discovery Studio .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies involve:

  • Electron-Withdrawing/Donating Groups: Replace methoxy with chloro (electron-withdrawing) or ethoxy (electron-donating) to modulate target affinity .
  • Heterocycle Substitution: Compare indazole with triazole or pyrazole cores to evaluate ring size effects on potency .
  • Bioisosteric Replacement: Substitute the phenyl ring with pyridyl to enhance solubility while retaining activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-methoxyphenyl)-1H-indazol-5-amine

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